An In-depth Technical Guide to the Chemical Properties of Methyl 1H-imidazole-2-carboxylate
An In-depth Technical Guide to the Chemical Properties of Methyl 1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1H-imidazole-2-carboxylate is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug development. Its structural motif is a key component in the design of various therapeutic agents, most notably as a scaffold for the development of inhibitors targeting metallo-β-lactamases (MBLs). MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. The imidazole-2-carboxylate core acts as a metal-binding pharmacophore, capable of chelating the zinc ions essential for the catalytic activity of these enzymes[1]. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of Methyl 1H-imidazole-2-carboxylate.
Chemical and Physical Properties
Methyl 1H-imidazole-2-carboxylate is a solid at room temperature with a melting point in the range of 214.3 to 216.2°C[2]. While a definitive boiling point has not been reported in the reviewed literature, its N-methylated analog, 1-Methyl-1H-imidazole-2-carboxylic acid, has a reported boiling point of 339.4±25.0 °C, suggesting that the title compound would have a similarly high boiling point[3].
Table 1: Physical and Chemical Properties of Methyl 1H-imidazole-2-carboxylate
| Property | Value | Reference |
| Molecular Formula | C5H6N2O2 | [2][4] |
| Molecular Weight | 126.11 g/mol | [5][6] |
| Appearance | Solid | [2] |
| Melting Point | 214.3 to 216.2°C | [2] |
| Purity | 96% | [2] |
| CAS Number | 17334-09-7 | [4][6] |
| IUPAC Name | methyl 1H-imidazole-2-carboxylate | [5][6] |
| InChI Key | JTAQRDQNFANUEK-UHFFFAOYSA-N | [5][6] |
| Canonical SMILES | COC(=O)C1=NC=CN1 | [5][6] |
Table 2: Solubility Profile of Methyl 1H-imidazole-2-carboxylate
| Solvent | Solubility | Notes |
| Water | Low solubility is expected based on its organic structure. | Quantitative data not available in the reviewed literature. |
| Organic Solvents | Expected to be more soluble in polar organic solvents like ethanol, acetone, and dimethylformamide. | Quantitative data not available in the reviewed literature. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two protons on the imidazole ring and the three protons of the methyl ester group.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the five carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the imidazole ring.
Specific peak assignments were not available in the reviewed literature.
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 1H-imidazole-2-carboxylate would exhibit characteristic absorption bands corresponding to its functional groups:
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N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H bond in the imidazole ring.
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C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ is indicative of the carbonyl group of the ester.
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C-N and C=N Stretching: These vibrations of the imidazole ring typically appear in the 1400-1600 cm⁻¹ region.
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C-O Stretching: Bands corresponding to the C-O single bond of the ester group are expected in the 1000-1300 cm⁻¹ range.
Mass Spectrometry (MS)
The mass spectrum of Methyl 1H-imidazole-2-carboxylate would show a molecular ion peak (M+) at an m/z corresponding to its molecular weight (126.11). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Synthesis and Reactivity
Synthesis
A detailed experimental protocol for the direct synthesis of Methyl 1H-imidazole-2-carboxylate was not found in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of the parent carboxylic acid followed by esterification.
Step 1: Synthesis of 1H-Imidazole-2-carboxylic acid
This procedure is adapted from the synthesis of imidazole-2-carboxylic acid from 2-imidazolecarboxaldehyde[7].
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Materials: 2-imidazolecarboxaldehyde, 30% aqueous hydrogen peroxide solution, diethyl ether, water.
-
Procedure:
-
To a stirred aqueous solution of 2-imidazolecarboxaldehyde (1 equivalent), slowly add a 30% aqueous hydrogen peroxide solution.
-
Allow the reaction to proceed at room temperature for 72 hours.
-
After the reaction is complete, remove the water by distillation under reduced pressure at room temperature to obtain a white crystalline solid.
-
Wash the resulting solid with a stirred mixture of diethyl ether/water (4:1) to remove any residual peroxide.
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Step 2: Esterification to Methyl 1H-imidazole-2-carboxylate
This is a general procedure for Fischer esterification.
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Materials: 1H-Imidazole-2-carboxylic acid, methanol, concentrated sulfuric acid.
-
Procedure:
-
Suspend 1H-imidazole-2-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
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After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the product by recrystallization or column chromatography.
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Reactivity
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N-Alkylation/Acylation: The nitrogen atoms of the imidazole ring can be alkylated or acylated under suitable conditions.
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Electrophilic Substitution: The imidazole ring is susceptible to electrophilic attack, although the ester group is deactivating.
-
Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Applications in Drug Development
Metallo-β-Lactamase Inhibition
The primary application of Methyl 1H-imidazole-2-carboxylate and its derivatives in drug development is as inhibitors of metallo-β-lactamases (MBLs). These enzymes utilize one or two zinc ions in their active site to hydrolyze β-lactam antibiotics. The imidazole-2-carboxylate scaffold can effectively chelate these zinc ions, thereby inactivating the enzyme and restoring the efficacy of β-lactam antibiotics.
Experimental Protocols
VIM-2 Metallo-β-Lactamase Inhibition Assay
This protocol is based on a high-throughput screening assay for MBL inhibitors[8]. The assay utilizes the chromogenic cephalosporin, nitrocefin, as a substrate. Hydrolysis of nitrocefin by VIM-2 results in a color change that can be monitored spectrophotometrically.
-
Materials:
-
Purified VIM-2 enzyme
-
Nitrocefin solution
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compound (Methyl 1H-imidazole-2-carboxylate) dissolved in a suitable solvent (e.g., DMSO)
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96-well microtiter plate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a defined amount of VIM-2 enzyme to each well.
-
Add the different concentrations of the test compound to the wells. Include control wells with no inhibitor.
-
Incubate the enzyme and inhibitor mixture for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the nitrocefin substrate to all wells.
-
Immediately monitor the change in absorbance at 495 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC₅₀ value of the inhibitor by plotting the reaction rate against the inhibitor concentration.
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Stability and Storage
Methyl 1H-imidazole-2-carboxylate should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents[9]. It is recommended to store it under an inert atmosphere[4]. The compound is generally stable under normal conditions.
Conclusion
Methyl 1H-imidazole-2-carboxylate is a valuable building block in medicinal chemistry, particularly for the development of metallo-β-lactamase inhibitors. Its chemical properties, including its ability to chelate metal ions, make it an attractive scaffold for further derivatization and optimization in the pursuit of novel antibacterial agents. This guide provides a foundational understanding of its key characteristics to aid researchers and drug development professionals in their work with this important compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]
- 6. methyl 1H-imidazole-2-carboxylate | C5H6N2O2 | CID 549395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. hmdb.ca [hmdb.ca]
